ANP-Linker

Vue d'ensemble

Description

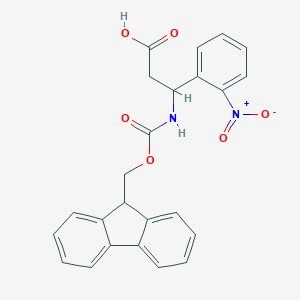

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic Acid is a useful research compound. Its molecular formula is C24H20N2O6 and its molecular weight is 432.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse peptidique en phase solide (SPPS)

ANP-Linker est utilisé dans la synthèse peptidique en phase solide (SPPS), une méthode utilisée pour la synthèse des peptides . Cette méthode utilise le groupe Fmoc comme groupe protecteur N α (Fmoc-SPPS). Le linker détermine les conditions qui peuvent être utilisées lors de l'assemblage de la chaîne peptidique, mais aussi les conditions nécessaires à la libération du peptide et, enfin, aussi la nature de la fonctionnalité C -terminale .

Préparation des carboxamides C-terminales

this compound a été développé pour la préparation des carboxamides C-terminales . Une large gamme de carboxamides ont été préparées et identifiées à l'aide de la résine ANP et de la spectrométrie de masse à ionisation par électronébulisation .

Stratégie de décodage à bille unique

Une stratégie de décodage à bille unique a été développée en utilisant la spectrométrie de masse à ionisation par électronébulisation et this compound . Cette stratégie évite les procédures de marquage complexes et permet la caractérisation des peptides .

Assemblage de la chaîne peptidique

Le linker dans this compound détermine non seulement les conditions qui peuvent être utilisées lors de l'assemblage de la chaîne peptidique, mais aussi les conditions nécessaires à la libération du peptide . Cela en fait un composant crucial dans la synthèse peptidique .

5. Choix de la résine et du linker en SPPS Le choix des résines et des linkers pour la synthèse en phase solide est un paramètre clé pour une synthèse peptidique réussie . This compound fournit une liaison réversible entre la chaîne peptidique et le support solide (résine)<a aria-label="1: 5. Resin and Linker Choice in SPPS The choice of resins and linkers for solid-phase synthesis is a key parameter for successful peptide synthesis1" data-citationid="1824f1a2-44e6-259a-c9b9-c0967d251243-30" h="ID=SERP,5015.1" href="https://link.springer.com/protocol/10.1007/978-1-6

Mécanisme D'action

Target of Action

The primary target of ANP-Linker, also known as 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic Acid, is the guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA) . This receptor is involved in the regulatory actions of atrial and brain natriuretic peptides (ANP and BNP), which are potent endogenous hypotensive hormones .

Mode of Action

This compound activates the GC-A receptor, stimulating the generation of its second messenger, cyclic guanosine monophosphate (cGMP) . After binding to GC-A in the kidney, the vasculature, and the adrenal gland, this compound mediates natriuresis, vasodilatation, and aldosterone inhibition .

Biochemical Pathways

The activation of the GC-A receptor by this compound leads to an increase in the intracellular levels of cGMP . This second messenger plays a crucial role in several biochemical pathways, including the regulation of ion channels, the control of cellular growth and differentiation, and the modulation of synaptic transmission .

Pharmacokinetics

It is known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids . This suggests that this compound may have similar pharmacokinetic properties to other Fmoc-protected peptides.

Result of Action

The activation of the GC-A receptor by this compound and the subsequent increase in cGMP levels result in a variety of physiological effects. These include natriuresis (excretion of sodium in the urine), vasodilation (widening of blood vessels), and inhibition of aldosterone, a hormone that increases the reabsorption of sodium and water in the kidneys . These effects collectively contribute to the reduction of blood pressure .

Propriétés

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)13-21(19-11-5-6-12-22(19)26(30)31)25-24(29)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRESTDPDCGPKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426009 | |

| Record name | ANP-Linker | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171778-06-6 | |

| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-nitrobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171778-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ANP-Linker | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes the ANP linker a valuable tool in biological research?

A: The ANP linker, or 3-Amino-3-(2-nitrophenyl)propionic acid, plays a crucial role in capturing and isolating live cells. This is due to its ability to be cleaved by light, allowing for the controlled release of attached cells. [] In essence, it acts as a reversible "catch and release" mechanism for specific cell types.

Q2: How does the ANP linker facilitate the capture and release of cells?

A: The ANP linker can be attached to a surface, such as a silicon wafer, and then linked to an antibody. [] This antibody specifically binds to a target protein on the surface of desired cells. Upon exposure to light, the ANP linker breaks, releasing the cells from the surface while maintaining their viability. []

Q3: Are there any specific applications where the ANP linker has shown particular promise?

A: Research demonstrates the successful use of the ANP linker in capturing and releasing SP2/O cells expressing hen egg lysozyme (HEL) on their surface. [] This method, involving a silicon wafer modified with the ANP linker and anti-HEL antibodies, highlights its potential for isolating intact target cells in various biological and medicinal research areas. []

Q4: What analytical techniques are employed to monitor the ANP linker's functionality?

A: Researchers utilize a combination of Fourier transform infrared spectroscopy-attenuated total reflection (FTIR-ATR) and fast-scanning atomic force microscopy (FS-AFM) to monitor the modification process of surfaces with the ANP linker and subsequent antibody attachment and release. [] Enzyme-linked immunosorbent assay (ELISA) helps assess the photorelease efficiency and potential damage to the released complexes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B68790.png)

![(3aS,6aR)-5-fluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione](/img/structure/B68816.png)